4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline
Description
Properties
IUPAC Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-5-10(13)6-9(2)12(8)16-7-11-14-3-4-15-11/h3-6,16H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBENGZRGGXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC2=NC=CN2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
- Starting Material: 2,6-dimethylaniline
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvent: Commonly used solvents include dimethylformamide (DMF) or methanol
- Conditions: Controlled temperature (often room temperature to mild heating) to favor para-substitution and minimize polybromination.
The bromination selectively introduces a bromine atom at the 4-position of the aromatic ring due to steric hindrance from the methyl groups at positions 2 and 6 and the directing effect of the amino group. NBS is preferred for milder and more controlled bromination, resulting in high regioselectivity and yield.
N-Alkylation with Imidazole Derivative
- Intermediate: 4-bromo-2,6-dimethylaniline
- Alkylating Agent: 2-(chloromethyl)-1H-imidazole or related imidazole halides
- Base: Typically a mild base such as sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic substitution
- Solvent: Solvent mixtures such as dichloroethane (DCE) and hexafluoroisopropanol (HFIP) or DMF are used to optimize solubility and reaction kinetics
- Temperature: Mild heating or room temperature, depending on reagent reactivity
This step forms the N-(1H-imidazol-2-ylmethyl) substituent by nucleophilic displacement of the halide on the imidazole derivative by the aniline nitrogen.
Industrial and Scalable Synthesis Considerations
Industrial synthesis optimizes the above steps with:
- Continuous flow reactors for controlled bromination and alkylation to improve safety and scalability.
- Purification techniques such as recrystallization and chromatographic methods to ensure high purity.
- Catalytic methods: Transition metal catalysis (e.g., ruthenium-catalyzed decarboxylative coupling) has been explored for coupling imidazole derivatives with aromatic amines, enhancing selectivity and yield.
Research Findings and Optimization
Alternative Synthetic Routes for Imidazole Building Blocks
Research on related imidazole derivatives, such as 4-bromo-1,2-dimethyl-1H-imidazole, which serve as key building blocks, provides insights into scalable and cost-effective synthesis routes:
A two-step synthesis starting from 1,2-dimethyl-1H-imidazole involving selective bromination with NBS in DMF, followed by regioselective debromination using isopropyl magnesium chloride (iPrMgCl) at low temperature (-25 °C), achieves high yields (80–92%) and circumvents regioisomer formation issues common in other methods.
Attempts to methylate brominated imidazole derivatives often result in regioisomer mixtures, complicating purification. The use of selective debromination and controlled reaction conditions helps to isolate the desired regioisomer efficiently.
Coupling Strategies
The coupling of 4-bromo-2,6-dimethylaniline with imidazole derivatives may employ transition-metal catalysis under mild pH (7–9) and solvent conditions (e.g., DCE/HFIP) to improve coupling efficiency.
Stepwise approaches involving preparation of intermediate imidazole compounds followed by alkylation have been reported, though longer sequences and regioisomer separation challenges remain.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | 2,6-dimethylaniline | Br2 or NBS, DMF or MeOH, RT to mild heat | High | Selective 4-bromo substitution |
| 2 | N-Alkylation with imidazole | 4-bromo-2,6-dimethylaniline | 2-(chloromethyl)-1H-imidazole, base, DCE/HFIP or DMF, RT | Moderate to High | Formation of N-(1H-imidazol-2-ylmethyl) substituent |
| 3 | Purification | Crude product | Recrystallization or chromatography | - | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the brominated aniline moiety can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Bromination Impact: Bromine increases molecular weight and stabilizes the aromatic ring via electron-withdrawing effects, altering reactivity compared to non-brominated analogues.
Toxicity and Handling
Analytical Characterization
- Chromatography : Methods for 2,6-dimethylaniline quantification (e.g., HPLC with resolution ≥2.0 from lidocaine ) could be adapted for the target compound, though retention times would vary due to bromine and imidazole.
- Spectroscopy : Raman or NMR spectroscopy may face challenges with heterogeneous samples, as seen in 2,6-dimethylaniline/lidocaine mixtures .
Biological Activity
4-Bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline is a heterocyclic compound that exhibits significant biological activity. This compound contains both an imidazole ring and a brominated aniline moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
IUPAC Name: this compound
Molecular Weight: 284.16 g/mol
CAS Number: 1247827-56-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity: Similar compounds have demonstrated the ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. The imidazole ring is known for its role in interacting with biological macromolecules.
- Anticancer Activity: The compound's structure suggests potential interactions with cancer cell pathways. Compounds containing imidazole and brominated anilines have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
Antimicrobial Studies
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A study conducted on breast cancer cell lines demonstrated:
These results indicate significant cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination: The starting material, 2,6-dimethylaniline, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
- Imidazole Formation: The brominated intermediate is reacted with an imidazole derivative under basic conditions to yield the final product.
Case Studies
Several studies have explored the biological applications of compounds related to this compound:
- Palladium(II) Complexes: Research has shown that palladium(II) complexes containing imidazole derivatives exhibit enhanced anticancer activity compared to their non-complexed counterparts . This suggests that metal coordination may enhance the bioactivity of similar compounds.
- Development of Novel Therapeutics: A study highlighted the synthesis of new derivatives based on this compound aimed at improving selectivity and potency against cancer cells . These derivatives showed promise in preclinical models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline?
- Methodological Answer : The compound can be synthesized via a multi-step process. First, 2,6-dimethylaniline (prepared by reduction of 2,6-dimethylnitrobenzene ) undergoes bromination at the para position to yield 4-bromo-2,6-dimethylaniline . Subsequent alkylation of the imidazole moiety can be achieved using methods similar to those described for N-alkylation of azoles, such as ruthenium-catalyzed decarboxylative coupling of imidazole derivatives with carboxylic acid precursors . For example, coupling 4-bromo-2,6-dimethylaniline with 2-(chloromethyl)-1H-imidazole in the presence of a transition-metal catalyst under controlled pH (e.g., pH 7–9) and solvent conditions (e.g., DCE/HFIP mixtures) may yield the target compound .
Q. How can researchers analyze the purity and isomer separation of this compound?
- Methodological Answer : Reverse-phase UPLC with a phenyl-hexyl column (e.g., Acquity UPLC CSH Phenyl hexyl, 1.7 µm) is effective for separating isomers and quantifying impurities. Use an isocratic mobile phase of phosphate buffer (10 mM, pH 3.5) and acetonitrile (86:14 v/v) at 0.3 mL/min flow rate, with detection at 210 nm. This method achieves a detection limit of 0.007 µg/mL and resolves positional isomers (resolution >1.5) . Validate the method per ICH Q2 guidelines, including robustness testing for pH (±0.2), organic phase ratio (±2%), and column temperature (±5°C) .
Q. What are the primary toxicity concerns for handling this compound?
- Methodological Answer : While direct toxicity data for this compound are limited, its structural analog 2,6-dimethylaniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) . It exhibits mutagenicity in mammalian cells (sister chromatid exchange, chromosomal aberrations) and binds covalently to DNA in rat tissues . Researchers should adopt strict safety protocols: use fume hoods, avoid skin contact, and monitor airborne concentrations (TLV: <1 ppm). For in vivo studies, conduct micronucleus assays in rodent bone marrow to assess genotoxicity .
Advanced Research Questions
Q. How can the degradation pathways of this compound be studied in aqueous environments?
- Methodological Answer : The Fenton process (Fe²⁺/H₂O₂) under acidic conditions (pH 2–3) is effective for oxidative degradation studies. Optimize conditions using 2 mM Fe²⁺ and 20 mM H₂O₂, and monitor intermediates via LC-MS. Expected degradation products include brominated phenolic derivatives (e.g., 4-bromo-2,6-dimethylphenol) and short-chain acids (acetic, oxalic) . For advanced mechanistic insights, employ radical scavengers (e.g., tert-butanol) to distinguish hydroxyl radical (•OH) vs. direct electron transfer pathways .
Q. What strategies resolve conflicting mutagenicity data in bacterial vs. mammalian systems for 2,6-dimethylaniline derivatives?
- Methodological Answer : Discrepancies arise due to metabolic activation differences. Use hamster liver S9 mix (instead of rat) for Ames tests, as it better replicates human metabolic enzymes . For mammalian systems, combine in vitro assays (e.g., mouse lymphoma tk locus mutation) with in vivo covalent DNA binding studies in rat nasal epithelium and liver . Cross-validate with computational toxicology tools (e.g., QSAR models for aromatic amines) to predict metabolite reactivity .
Q. How can researchers optimize the catalytic efficiency of N-alkylation steps in synthesizing imidazole derivatives?
- Methodological Answer : For Ru-catalyzed decarboxylative coupling (e.g., Ru(dtbbpy)₃₂), optimize solvent polarity using DCE/HFIP (2:1 v/v) to stabilize radical intermediates . Control temperature (40–60°C) and stoichiometry (3:1 imidazole:carboxylic acid precursor) to minimize by-products. Monitor reaction progress via TLC (20% MeOH/CHCl₃) and purify using flash chromatography (30% isopropyl acetate/heptane) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer : Co-elution of structurally similar impurities (e.g., 2,4- and 3,5-dimethyl isomers) can obscure quantification. Use Design of Experiments (DoE) to optimize column chemistry (e.g., phenyl-hexyl vs. C18) and mobile phase pH (3.5–5.0) . For trace metal analysis (e.g., residual Ru from catalysis), employ ICP-MS with a detection limit of 0.1 ppb .
Safety and Environmental Considerations
Q. What are the ecotoxicological risks of this compound in aquatic systems?
- Methodological Answer : While data are scarce, 2,6-dimethylaniline is toxic to aquatic organisms (LC50: 1–10 mg/L for Daphnia magna) . For the brominated derivative, conduct OECD 301D biodegradability tests under aerobic conditions. If persistent, implement advanced oxidation (e.g., UV/H₂O₂) for wastewater treatment, targeting >90% COD removal .
Q. How should researchers handle discrepancies in carcinogenicity data between in vitro and in vivo models?
- Methodological Answer : Reconcile data by comparing metabolite profiles across models. For example, 2,6-dimethylaniline’s nasal cavity tumors in rats correlate with tissue-specific CYP450 activation . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human risks, focusing on metabolic saturation thresholds and interspecies differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
